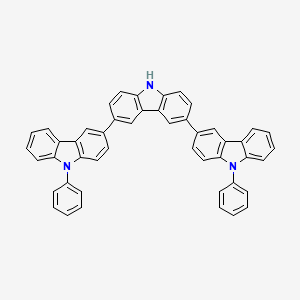3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole
CAS No.: 1060735-19-4
Cat. No.: VC7039136
Molecular Formula: C48H31N3
Molecular Weight: 649.797
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1060735-19-4 |
|---|---|
| Molecular Formula | C48H31N3 |
| Molecular Weight | 649.797 |
| IUPAC Name | 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole |
| Standard InChI | InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-37(45)41-29-33(21-25-47(41)50)31-19-23-43-39(27-31)40-28-32(20-24-44(40)49-43)34-22-26-48-42(30-34)38-16-8-10-18-46(38)51(48)36-13-5-2-6-14-36/h1-30,49H |
| Standard InChI Key | WHNXOCRGAXKSKD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 |
Introduction
3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole is a complex organic compound belonging to the carbazole family. It is characterized by its unique structure, which features multiple carbazole units and phenyl groups. This compound is particularly noted for its applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The presence of phenylcarbazole moieties enhances its electronic properties, making it a promising candidate for research and development in advanced materials science.
Synthesis
The synthesis of 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole typically involves multiple synthetic steps, reflecting the complexity of its molecular structure. These methods highlight the challenges and intricacies involved in creating such advanced organic compounds.
Applications
-
Optoelectronics: This compound is primarily used in OLEDs, where it forms exciplexes with electron acceptors, enhancing the efficiency of light emission and charge transport.
-
Potential Biological Applications: While specific biological activity data for this compound is limited, carbazole derivatives have shown potential in pharmacological applications, including anti-cancer and antimicrobial activities.
Interaction and Performance in Devices
In OLED devices, 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole interacts with other materials to facilitate charge transport and improve light emission efficiency. Understanding these interactions is crucial for optimizing device performance and stability.
Comparison with Similar Compounds
Several compounds share structural similarities with 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole but exhibit unique properties:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2,7-bis(diphenylphosphine oxide)-9-(9-phenylcarbazol-3-yl)-9-phenylfluorene | Contains diphenylphosphine oxide groups | Enhanced electronic properties due to phosphine oxide |
| 2,6-bis(3-(carbazol-9-yl) phenyl)-pyridine | Incorporates pyridine moiety | Potentially increased solubility and stability |
| 10,10-dioxo-2,6-bis(9-phenyl-3-carbazolyl)-9-thioxanthenone | Contains thioxanthenone structure | Unique photophysical properties |
Research Findings and Future Directions
Research on 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole focuses on its electronic properties and applications in optoelectronics. Future studies may explore its potential biological implications and further optimize its performance in OLEDs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume